molecular formula C16H13F3O2S B7962460 Methyl 3-[4-(methylsulfanyl)phenyl]-5-(trifluoromethyl)benzoate

Methyl 3-[4-(methylsulfanyl)phenyl]-5-(trifluoromethyl)benzoate

Cat. No.: B7962460
M. Wt: 326.3 g/mol
InChI Key: GETLQLLTNXIGQL-UHFFFAOYSA-N
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Description

Methyl 3-[4-(methylsulfanyl)phenyl]-5-(trifluoromethyl)benzoate is an organic compound characterized by the presence of a trifluoromethyl group, a methylsulfanyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(methylsulfanyl)phenyl]-5-(trifluoromethyl)benzoate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(methylsulfanyl)phenyl]-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., thiols, amines).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[4-(methylsulfanyl)phenyl]-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(methylsulfanyl)phenyl]-5-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and interact with intracellular targets. The methylsulfanyl group can participate in redox reactions, potentially affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[4-(methylsulfanyl)phenyl]-5-(trifluoromethyl)benzoate is unique due to the combination of its trifluoromethyl and methylsulfanyl groups, which confer distinct chemical and biological properties. This combination is less common in other compounds, making it a valuable molecule for research and development in various fields.

Properties

IUPAC Name

methyl 3-(4-methylsulfanylphenyl)-5-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O2S/c1-21-15(20)12-7-11(8-13(9-12)16(17,18)19)10-3-5-14(22-2)6-4-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETLQLLTNXIGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)SC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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